Manganesephosphide

Electrocatalysis Hydrogen Evolution Reaction Transition Metal Phosphides

Manganese phosphide (MnP, CAS 12032-78-9) is a binary transition metal pnictide crystallizing in the orthorhombic Pnma (MnP-type) structure with lattice parameters a = 5.916 Å, b = 3.173 Å, c = 5.260 Å. MnP belongs to a broader family of manganese phosphides (Mn–P) that includes manganese-rich Mn₂P, stoichiometric MnP, and phosphorus-rich MnP₄ phases, each exhibiting distinct physicochemical properties.

Molecular Formula H2Mn3P2
Molecular Weight 228.778 g/mol
Cat. No. B12104923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganesephosphide
Molecular FormulaH2Mn3P2
Molecular Weight228.778 g/mol
Structural Identifiers
SMILESP=[Mn].P=[Mn].[Mn]
InChIInChI=1S/3Mn.2HP/h;;;2*1H
InChIKeyCWLPDTSJHFHTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Phosphide (MnP) for Research and Industrial Procurement: Compound Profile and Comparator Landscape


Manganese phosphide (MnP, CAS 12032-78-9) is a binary transition metal pnictide crystallizing in the orthorhombic Pnma (MnP-type) structure with lattice parameters a = 5.916 Å, b = 3.173 Å, c = 5.260 Å [1]. MnP belongs to a broader family of manganese phosphides (Mn–P) that includes manganese-rich Mn₂P, stoichiometric MnP, and phosphorus-rich MnP₄ phases, each exhibiting distinct physicochemical properties [2]. MnP is recognized as a p-type semiconductor used in high-power, high-frequency electronic devices and laser diodes, and has drawn sustained research attention for its rich magnetic phase diagram—encompassing paramagnetic, ferromagnetic (Tc ≈ 290–291 K), helimagnetic, screw, and fan spin structures—as well as its emergent performance in electrocatalysis, battery electrodes, magnetocalorics, and spintronics [3][4].

Why Manganese Phosphide Cannot Be Generically Substituted by Other Transition Metal Phosphides or Mn–P Stoichiometries


The Mn–P binary system exhibits extreme phase-dependent property divergence: the hydrogen adsorption Gibbs free energy (ΔG_H*) varies from −0.306 eV for Mn₂P to +0.325 eV for MnP, while the Mn₂P–MnP heterostructure reaches a near-optimal 0.057 eV—a span of over 0.6 eV across phases that differ only in Mn:P ratio [1]. Similarly, MnP's Curie temperature of ~291 K lies substantially above that of Fe₂P (215–220 K in nanoparticle form), FeP (Néel temperature ~120 K), and Ni₂P (paramagnetic at all temperatures), precluding magnetic interchangeability [2][3]. In battery applications, MnP₄ delivers reversible capacities of 1615 mAh g⁻¹ (LIBs) and 1028 mAh g⁻¹ (SIBs)—values inaccessible to MnP or Mn₂P phases—while MnP alloy anodes in aqueous systems achieve >7000 cycles versus <100 cycles for pure metallic manganese [4][5]. Procuring an incorrect Mn–P stoichiometry or substituting an Fe/Co/Ni phosphide directly compromises the targeted functional parameter, making phase-verified sourcing essential.

Manganese Phosphide (MnP): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


HER Gibbs Free Energy and Overpotential: Mn₂P–MnP Heterostructure vs. Individual Mn₂P and MnP Phases

Density functional theory (DFT) calculations demonstrate that the Mn₂P–MnP heterostructure achieves a hydrogen adsorption Gibbs free energy (ΔG_H*) of 0.057 eV, which is closest to the thermoneutral ideal of 0 eV, compared to −0.306 eV for Mn₂P and +0.325 eV for pristine MnP [1]. Electrochemically, the Mn₂P–MnP/PNC catalyst requires overpotentials of only 63 mV in 0.5 M H₂SO₄ and 98 mV in 1 M KOH to deliver a cathodic current density of 10 mA cm⁻², and retains 98.18% of its initial current after 96 h in acid and 97.57% after 120 h in alkaline electrolyte [1]. In contrast, the single-phase MnP/PNC and Mn₂P/PNC prepared under identical synthesis conditions exhibit inferior overpotentials consistent with their non-optimal H adsorption energies [1].

Electrocatalysis Hydrogen Evolution Reaction Transition Metal Phosphides

MnP Phase vs. Mn₂P vs. MnP₄: Intrinsic HER Activity Ranking Among Manganese Phosphides on Graphene

A systematic phase-controlled study synthesized Mn₂P, MnP, and MnP₄ compounds via identical high-energy mechanical milling and compared their intrinsic HER activities as graphene (Gr) nanocomposites. Among the three Mn–P phases, the MnP/Gr nanocomposite exhibited the highest HER electrocatalytic activity . When integrated into an anion exchange membrane (AEM) electrolysis cell with a NiFeOOH anode, the MnP/Gr cathode delivered a current density of approximately 0.8 A cm⁻² at a cell voltage of 2.0 V . This establishes a clear activity ranking within the Mn–P family: MnP/Gr > Mn₂P/Gr > MnP₄/Gr under the tested conditions, highlighting that the monophosphide phase is the preferred stoichiometry for HER when carbon-supported nanocomposites are employed .

Electrocatalysis HER Phase Engineering

Giant Positive Magnetoresistance in Nanostructured MnP Films vs. Bulk MnP Single Crystals

Bulk MnP single crystals and large-grain polycrystalline films exhibit modest magnetoresistance (MR): a small negative MR of ~2% in the ferromagnetic (FM) region, increasing to only ~8% in the helimagnetic (HM) phase across the 10–300 K temperature range [1]. By contrast, nanostructured MnP nanocrystalline films engineered via confinement and strain effects demonstrate a grain-size-dependent giant positive MR reaching ~90% near the FM-to-HM transition temperature (~110 K), which is over an order of magnitude larger than the bulk response [1]. Below ~55 K, the MR in nanostructured films rapidly declines and becomes negative, mirroring the bulk behavior at low temperature [1]. This morphology-driven MR amplification is attributed to strain-mediated spin helicity phenomena unique to the nanocrystalline architecture [1].

Spintronics Magnetoresistance Helimagnetism

Curie Temperature of MnP vs. Fe₂P, FeP, and Ni₂P: Room-Temperature Ferromagnetism Advantage

MnP exhibits a ferromagnetic-to-paramagnetic transition at a Curie temperature (Tc) of approximately 290–291 K, placing its ferro- to paramagnetic crossover precisely at ambient room temperature [1][2]. This contrasts sharply with other binary 3d transition metal phosphides: Fe₂P nanorods are ferromagnetic only below ~215–220 K, with a blocking temperature of 179 K [3]; FeP is metamagnetic with a Néel temperature of ~120 K [3]; and Ni₂P is Pauli paramagnetic with no ferromagnetic ordering down to 2 K [4]. The ~70–75 K higher Curie temperature of MnP versus Fe₂P (the next-nearest ferromagnetic binary phosphide) and the absence of any ferromagnetic transition in Ni₂P mean that MnP is the only binary 3d metal monophosphide providing room-temperature ferromagnetism suitable for ambient-condition magnetic devices [1][3][4].

Magnetic Materials Curie Temperature Ferromagnetism

MnP₄ Anode Reversible Capacity vs. Graphite and Hard Carbon: LIB and SIB Energy Storage

Phosphorus-rich δ-MnP₄ nanoparticles synthesized via high-energy mechanical milling deliver a reversible charge capacity of 1615 mAh g⁻¹ for lithium-ion batteries (LIBs) and 1028 mAh g⁻¹ for sodium-ion batteries (SIBs), with initial Coulombic efficiencies (ICE) of 86% and 83%, respectively [1]. For comparison, the theoretical specific capacity of graphite—the dominant commercial LIB anode—is ~372 mAh g⁻¹, while hard carbon anodes currently used in SIBs typically achieve ~300–350 mAh g⁻¹ [2]. Thus, MnP₄ provides a ~4.3× capacity advantage over graphite in LIBs and a ~3× advantage over hard carbon in SIBs. The MnP₄ lithiation proceeds via a sequential alloying (MnP₄ + 7 Li → Li₇MnP₄) and conversion (Li₇MnP₄ + 5 Li → Mn⁰ + 4 Li₃P) mechanism, while sodiation occurs through direct conversion without an intermediate ternary alloy phase [1]. Long-term cyclability can be further improved via MnP₄/graphene nanocomposite formation and vanadium substitution (Mn₀.₇₅V₀.₂₅P₄) [1].

Battery Anode Lithium-Ion Battery Sodium-Ion Battery

MnP Alloy Anode for Aqueous Manganese-Ion Batteries: Cycle Life vs. Pure Metallic Manganese

In aqueous manganese-ion batteries, metallic Mn anodes suffer from severe hydrogen evolution reaction (HER) side reactions, limiting their cycle life to fewer than 100 cycles [1]. Mn–P alloy anodes, designed through band engineering to suppress HER, demonstrate dramatically extended cycling stability: symmetric cells with MnP alloy electrodes cycle stably for over 1000 hours at 5 mA cm⁻², a cycle life approximately 20× that of pure Mn anodes [1]. When assembled into a full cell with an AgVO cathode at a stringent N/P ratio of 4, the MnP alloy anode enables over 7000 stable cycles with minimal capacity degradation, compared to fewer than 100 cycles for cells employing metallic Mn anodes under comparable conditions [1].

Aqueous Battery Manganese-Ion Battery Anode Stability

High-Impact Application Scenarios for Manganese Phosphide (MnP) Based on Verified Quantitative Differentiation


Mn₂P–MnP Heterostructure on Porous Carbon for Bifunctional Acid/Alkaline Hydrogen Evolution Electrocatalysis

The Mn₂P–MnP heterostructure anchored on a P,N-doped porous carbon network (Mn₂P–MnP/PNC) is the preferred catalyst for water electrolysis systems that must operate across both acidic and alkaline conditions. With overpotentials of 63 mV (0.5 M H₂SO₄) and 98 mV (1 M KOH) at 10 mA cm⁻² and exceptional chronoamperometric stability (98.18% retention after 96 h in acid, 97.57% after 120 h in base), this composite outperforms single-phase MnP or Mn₂P catalysts on every performance metric [1]. Procurement specification should require the Mn₂P–MnP heterostructure phase confirmed by XRD and TEM, supported on P,N-doped carbon, rather than a generic 'manganese phosphide' catalyst.

Nanostructured MnP Thin Films for High-Sensitivity Magnetic Field Sensors and Spintronic Devices

Nanostructured MnP films exhibiting ~90% giant positive magnetoresistance near the FM–HM transition (~110 K) enable magnetic sensor architectures that are impossible with bulk MnP (2–8% MR) or competing helimagnets [1]. This morphology-specific property demands procurement of MnP in nanocrystalline thin-film form grown under controlled strain, rather than bulk single crystals or coarse polycrystalline material. Target applications include low-field magnetic sensing, spin-valve devices, and helimagnet-based spintronic logic elements.

MnP₄ Nanoparticles as High-Capacity Anode Material for Next-Generation Lithium-Ion and Sodium-Ion Batteries

Phosphorus-rich MnP₄ delivers reversible capacities of 1615 mAh g⁻¹ (LIB) and 1028 mAh g⁻¹ (SIB) with ICE values of 86% and 83% respectively, far exceeding graphite (~372 mAh g⁻¹) and hard carbon (~300–350 mAh g⁻¹) [1]. This makes MnP₄ a drop-in high-energy-density anode candidate for applications where gravimetric capacity is the primary performance metric. Procurement should specify the phosphorus-rich δ-MnP₄ phase with triclinic P-1 structure, ideally as a nanocomposite with graphene or with vanadium substitution (Mn₀.₇₅V₀.₂₅P₄) for enhanced cyclability.

MnP-Based p-Type Semiconductor Components for High-Power, High-Frequency Electronics and Laser Diodes

MnP is an established p-type semiconductor utilized in high-power, high-frequency electronic devices and laser diodes, where its hole-conduction mechanism (acceptor levels introduced by phosphorus) and thermal/chemical stability provide advantages over organic or less refractory p-type alternatives [1][2]. For semiconductor-grade procurement, stoichiometric MnP with high phase purity (≥99.999%, 5N grade available as ingot, powder, sputtering target, or wafer) and verified orthorhombic Pnma crystal structure is the appropriate specification, distinguishing it from the metallic or magnetically ordered grades used in other application domains.

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